N-Cbz-glycyl-L-glutamine
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Overview
Description
Z-GLY-GLN-OH, also known as N-Carbobenzyloxy-L-glutaminylglycine, is a compound with the molecular formula C15H19N3O6. It is a derivative of glutamine and glycine, two amino acids that play crucial roles in various biological processes. This compound is often used in peptide synthesis and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-GLY-GLN-OH can be synthesized through enzymatic crosslinking, where it is integrated into gelatin polymers via microbial transglutaminase.
Industrial Production Methods
In industrial settings, Z-GLY-GLN-OH is produced using protein glutaminase from Bacteroides helcogenes, which catalyzes the deamidation of internal glutamine residues in proteins to glutamic acid residues. This method enhances the solubility and functional properties of food proteins .
Chemical Reactions Analysis
Types of Reactions
Z-GLY-GLN-OH undergoes various chemical reactions, including:
Oxidation: Conversion of glutamine residues to glutamic acid.
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of functional groups, such as the carbobenzoxy group.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.
Substitution: Uses reagents like hydroxylamine in the presence of transglutaminase.
Major Products Formed
Oxidation: Produces glutamic acid derivatives.
Substitution: Forms hydroxamate derivatives.
Scientific Research Applications
Z-GLY-GLN-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a γ-glutamyl donor substrate.
Biology: Plays a role in the study of enzymatic reactions and protein modifications.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit tyrosinase.
Industry: Enhances the solubility and functional properties of food proteins.
Mechanism of Action
Z-GLY-GLN-OH exerts its effects through enzymatic reactions, primarily involving transglutaminase and protein glutaminase. These enzymes catalyze the deamidation of glutamine residues, converting them to glutamic acid. This process enhances the solubility and functional properties of proteins, making them more suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-OH: A derivative of glycine used in peptide synthesis.
Z-Gln-OH: A derivative of glutamine used in peptide synthesis.
Z-Pro-Gly-OH: A proline-glycine derivative used in collagenase assays.
Uniqueness
Z-GLY-GLN-OH is unique due to its dual composition of glutamine and glycine, which allows it to participate in a broader range of enzymatic reactions compared to its individual components. Its ability to enhance the mechanical and conductive properties of hydrogels also sets it apart from similar compounds .
Properties
Molecular Formula |
C15H19N3O6 |
---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22) |
InChI Key |
BYMPQNRKDGXXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
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